Navelbine vs. Vincristine & Vinblastine: Differentiated Binding Affinity to Tubulin
Vinorelbine (Navelbine) exhibits the lowest overall affinity for tubulin (K1K2) among its class. A direct comparative sedimentation velocity study established the rank order of overall tubulin affinity as vincristine > vinblastine > vinorelbine [1]. This lower affinity does not equate to lower efficacy; instead, it correlates with distinct clinical dosing requirements, where Navelbine is administered at the highest weekly dose (30 mg/m²) among these vinca alkaloids [1].
| Evidence Dimension | Overall affinity for tubulin (K1K2) |
|---|---|
| Target Compound Data | Lowest affinity |
| Comparator Or Baseline | Vincristine (Highest affinity) > Vinblastine (Intermediate) |
| Quantified Difference | Rank order: vincristine > vinblastine > vinorelbine |
| Conditions | Sedimentation velocity assay with porcine brain tubulin in the presence of 50 μM GDP or 50 μM GTP |
Why This Matters
This quantitative difference in target binding directly informs the distinct, non-interchangeable clinical dosing strategies for each agent.
- [1] Lobert S, Vulevic B, Correia JJ. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry. 1996 May 28;35(21):6806-14. View Source
